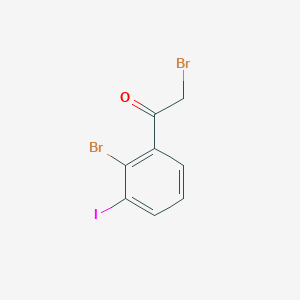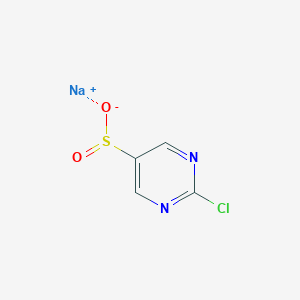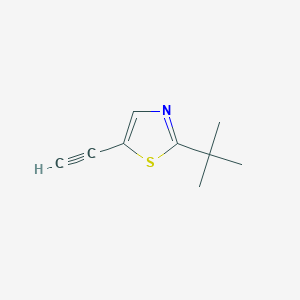![molecular formula C8H4F3N3O B12952839 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[3,4-c]pyridine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde typically involves multicomponent reactions and cyclization processes. One common method includes the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . This one-pot multicomponent procedure is efficient and yields the desired compound with good purity.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted reactions and multicomponent approaches are favored due to their efficiency and ability to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, which can lead to the inhibition of enzyme activity or modulation of receptor function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns.
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Another trifluoromethyl-substituted pyridine with distinct chemical properties.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H4F3N3O |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7-5-1-4(3-15)12-2-6(5)13-14-7/h1-3H,(H,13,14) |
Clave InChI |
ZZUNNBFQZBGNBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=NNC(=C21)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


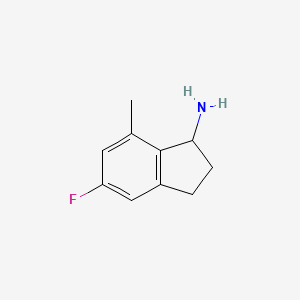
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
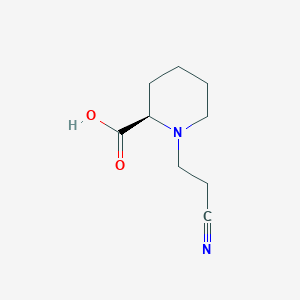


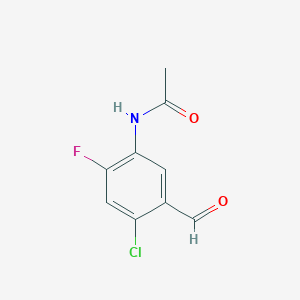
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
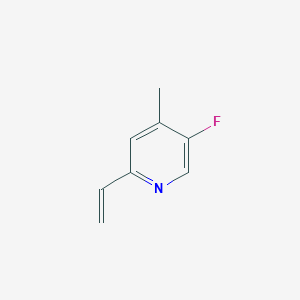
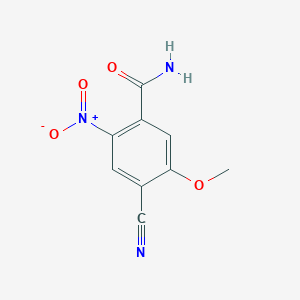

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
